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Compound of Interest

Compound Name: AX20017

Cat. No.: B605710 Get Quote

These application notes provide a detailed protocol for determining the in vitro inhibitory activity

of AX20017 against its target kinase, Protein Kinase G (PknG) from Mycobacterium

tuberculosis. This document is intended for researchers, scientists, and drug development

professionals working on anti-mycobacterial drug discovery.

Introduction
AX20017 is a potent and highly selective inhibitor of Mycobacterium tuberculosis Protein

Kinase G (PknG), a key virulence factor that allows mycobacteria to survive within

macrophages by blocking phagosome-lysosome fusion.[1][2] AX20017 targets the ATP-binding

site of the PknG kinase domain, thereby inhibiting its catalytic activity.[2] This inhibition restores

the normal host cell process of lysosomal degradation of internalized mycobacteria, making

PknG an attractive target for novel anti-tuberculosis therapies.[2] The following protocols

describe methods to quantify the inhibitory effect of AX20017 on PknG activity in vitro.

Data Presentation
The inhibitory activity of AX20017 is typically quantified by its half-maximal inhibitory

concentration (IC50). The IC50 value represents the concentration of the inhibitor required to

reduce the kinase activity by 50%.
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Compound Target Kinase Substrate IC50 (µM) Reference

AX20017 PknG GarA 0.9 [3]

AX20017 PknG PknG-K181M ~0.063 [1]

Experimental Protocols
Two common methods for performing in vitro kinase assays with AX20017 are the luciferase-

based kinase assay and the radioactive kinase assay.

Protocol 1: Luciferase-Based PknG Kinase Assay
(Kinase-Glo)
This method measures the amount of ATP remaining in the reaction after the kinase reaction. A

decrease in luminescence indicates higher kinase activity (more ATP consumed) and vice

versa.

Materials:

Recombinant GST-tagged PknG

Myelin Basic Protein (MBP) as a substrate

AX20017

ATP

Kinase reaction buffer (50 mM Tris-HCl pH 7.6, 1 mM DTT, 10 mM MnCl2, 250 µg/mL BSA)

Kinase-Glo® Luminescent Kinase Assay Kit

White 96-well plates

Plate reader capable of measuring luminescence

Procedure:
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Prepare serial dilutions of AX20017 in the kinase reaction buffer.

In a white 96-well plate, add 20 µL of the kinase reaction mixture containing:

1 µM GST-PknG

5 µM MBP

1 µM ATP

10 µM of each AX20017 dilution (or vehicle control)

Incubate the plate at 30°C for 30 minutes.

After incubation, add 40 µL of Kinase-Glo® reagent to each well.

Incubate at room temperature for 10 minutes to allow the luminescent signal to stabilize.

Measure the luminescence using a plate reader.

Calculate the percent inhibition for each AX20017 concentration relative to the vehicle

control.

Determine the IC50 value by plotting the percent inhibition against the logarithm of the

inhibitor concentration and fitting the data to a dose-response curve.

Protocol 2: Radioactive Kinase Assay
This method measures the incorporation of radiolabeled phosphate from [γ-³²P]ATP into the

substrate.

Materials:

Recombinant PknG (wild-type or a kinase-dead mutant as a substrate)

AX20017

[γ-³²P]ATP
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Kinase reaction buffer

SDS-PAGE gels

Phosphorimager or autoradiography film

Procedure:

Prepare reaction mixtures containing PknG (e.g., 0.5 µg of PknGΔN) and its substrate (e.g.,

kinase-dead PknG-K181M).

Add varying concentrations of AX20017 or a vehicle control to the reaction mixtures.

Initiate the kinase reaction by adding [γ-³²P]ATP.

Incubate the reactions at the desired temperature (e.g., 37°C) for a specific time.

Stop the reaction by adding SDS-PAGE loading buffer.

Separate the reaction products by SDS-PAGE.

Visualize the phosphorylated substrate by autoradiography or phosphorimaging.

Quantify the band intensities to determine the extent of phosphorylation and calculate the

inhibition by AX20017.

Visualizations
Signaling Pathway
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Caption: Inhibition of PknG by AX20017 restores phagosome-lysosome fusion.
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Caption: Workflow for the in vitro luciferase-based kinase assay.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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